

Parvodicin C1: A Comparative Analysis of Efficacy Against Other Glycopeptide Antibiotics

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Compound of Interest

Compound Name: *Parvodicin C1*

Cat. No.: *B8101439*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of **Parvodicin C1** with other prominent glycopeptide antibiotics, vancomycin and teicoplanin. The data presented is intended to offer an objective overview for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Executive Summary

Parvodicin C1 is a naturally occurring glycopeptide antibiotic and a component of the A40926 complex. This complex serves as the precursor for the semisynthetic lipoglycopeptide, dalbavancin. Like other glycopeptides, **Parvodicin C1** inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors. While structurally related to vancomycin and teicoplanin, the A40926 complex, including **Parvodicin C1**, exhibits a comparable spectrum of activity against many Gram-positive pathogens and uniquely demonstrates potent activity against *Neisseria gonorrhoeae*.

In Vitro Efficacy: A Quantitative Comparison

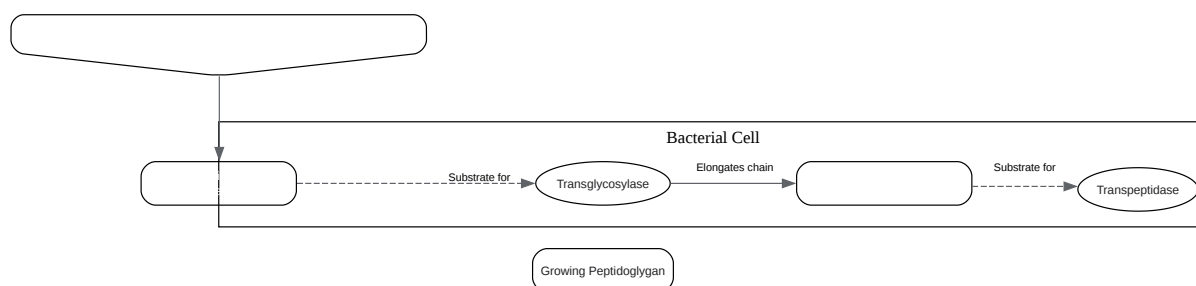
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the A40926 complex (of which **Parvodicin C1** is a major component) compared to vancomycin and teicoplanin against key Gram-positive bacteria and *Neisseria gonorrhoeae*. It is important to note that data for the isolated **Parvodicin C1** component is limited in publicly available literature; therefore, data for the A40926 complex is presented as a surrogate.

Antibiotic	Staphylococcus aureus (MIC µg/mL)	Enterococcus faecalis (MIC µg/mL)	Streptococcus pneumoniae (MIC µg/mL)	Neisseria gonorrhoeae (MIC µg/mL)
A40926 Complex	0.06 - 2	Data Not Available	Data Not Available	0.06 - 2 (Median: 1)
Vancomycin	0.5 - 2	1 - 4	0.25 - 1	>32
Teicoplanin	0.5 - 2	0.5 - 2	≤0.03 - 0.25	>32

Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented is a general range compiled from available research.

Mechanism of Action: A Shared Pathway

Glycopeptide antibiotics, including **Parvodicin C1**, vancomycin, and teicoplanin, share a common mechanism of action. They target the biosynthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and survival.



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Fig. 1: Mechanism of action of glycopeptide antibiotics.

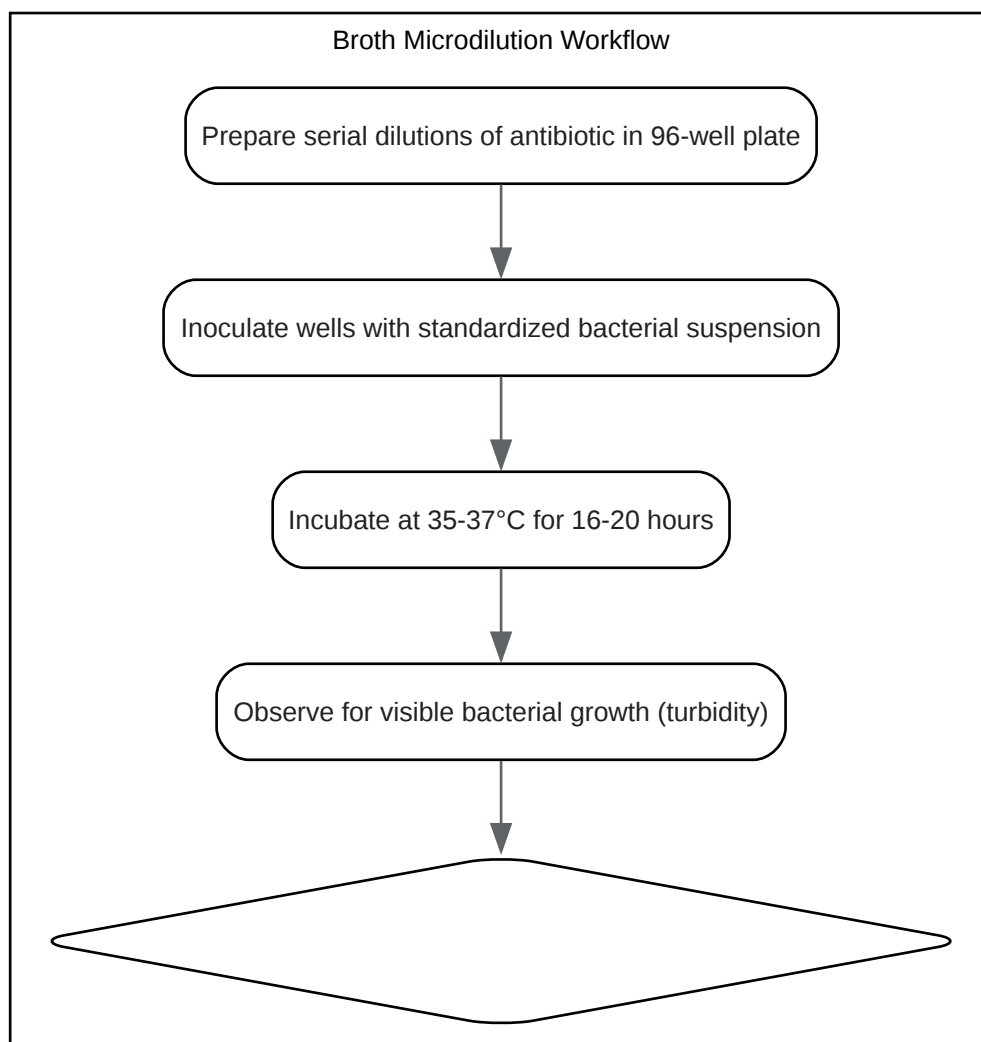
As depicted in Figure 1, the glycopeptide antibiotic binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of Lipid II, the peptidoglycan precursor. This binding sterically hinders the subsequent enzymatic steps of transglycosylation and transpeptidation, which are crucial for the elongation and cross-linking of the peptidoglycan chains. The resulting weakened cell wall leads to cell lysis and bacterial death.

Experimental Protocols: Determining In Vitro Efficacy

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. The data presented in this guide is typically determined using one of two standard laboratory methods: broth microdilution or agar dilution.

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.



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